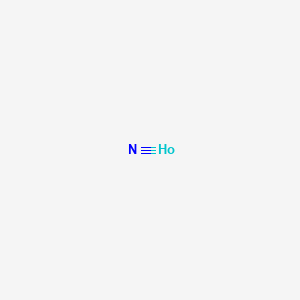
Holmium nitride
Overview
Description
Holmium nitride is a binary inorganic compound composed of holmium and nitrogen, with the chemical formula HoN . It is known for its unique properties, including a high density of 10.6 g/cm³ and a cubic crystal structure . This compound is part of the broader class of rare earth nitrides, which are of significant interest due to their magnetic and electronic properties.
Preparation Methods
Holmium nitride can be synthesized through several methods:
Direct Reaction: One common method involves the direct reaction of finely ground holmium metal with nitrogen gas at high temperatures (800–1000°C). The reaction can be represented as: [ 2Ho + N_2 \rightarrow 2HoN ]
Hydride Route: Another method involves the reaction of holmium hydride with nitrogen gas under similar conditions.
Amalgam Method: Holmium amalgam can also react with nitrogen to form this compound.
Industrial production methods typically involve these high-temperature reactions in controlled environments to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Holmium nitride undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form holmium oxide (Ho₂O₃). This reaction is typically facilitated by elevated temperatures.
Reduction: this compound can be reduced back to holmium metal and nitrogen gas under specific conditions, such as in the presence of a strong reducing agent.
Substitution: this compound can participate in substitution reactions where nitrogen is replaced by other anions, depending on the reagents and conditions used.
Common reagents for these reactions include oxygen for oxidation, hydrogen or other reducing agents for reduction, and various anionic compounds for substitution reactions. The major products formed from these reactions include holmium oxide, holmium metal, and substituted holmium compounds.
Scientific Research Applications
Holmium nitride has several scientific research applications:
Magnetic Materials: Due to its magnetic properties, this compound is used in the development of magnetic materials and devices.
Electronic Devices: The unique electronic properties of this compound make it a candidate for use in various electronic devices, including semiconductors and sensors.
Biomedical Applications: Rare earth nitrides, including this compound, are being explored for their potential in biomedical applications, such as imaging and targeted drug delivery.
Mechanism of Action
The mechanism by which holmium nitride exerts its effects is primarily related to its electronic structure. When used as a photocatalyst, for example, this compound can absorb visible light, exciting electrons from the valence band to the conduction band, leaving behind holes. These excited electrons and holes can then participate in redox reactions, degrading pollutants or generating energy . The molecular targets and pathways involved in these processes depend on the specific application and conditions.
Comparison with Similar Compounds
Holmium nitride can be compared with other rare earth nitrides, such as:
Lanthanum Nitride (LaN): Similar to this compound, lanthanum nitride has significant electronic and magnetic properties but differs in its specific applications and reactivity.
Gadolinium Nitride (GdN): Gadolinium nitride is another rare earth nitride with notable magnetic properties, often used in magnetic refrigeration and spintronics.
Samarium Nitride (SmN): Samarium nitride is known for its magnetic and electronic properties, similar to this compound, but with different specific uses in electronic devices and materials science.
This compound is unique due to its specific combination of magnetic and electronic properties, making it particularly useful in applications requiring both characteristics.
Properties
IUPAC Name |
azanylidyneholmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ho.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIJUSDIPBWHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ho] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HoN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314878 | |
| Record name | Holmium nitride (HoN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.937 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey or black powder; [MSDSonline] | |
| Record name | Holmium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12029-81-1 | |
| Record name | Holmium nitride (HoN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12029-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Holmium nitride (HoN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012029811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Holmium nitride (HoN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Holmium nitride (HoN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Holmium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)






![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)

